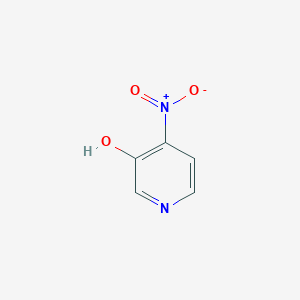

4-Nitropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXHEFWTMMZHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376566 | |

| Record name | 4-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-06-1 | |

| Record name | 4-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for 4-Nitropyridin-3-ol, also known as 3-hydroxy-4-nitropyridine. The synthesis of this and other nitropyridinol isomers is of significant interest in medicinal chemistry due to their role as versatile intermediates in the development of novel therapeutics. Direct nitration of 3-hydroxypyridine, the most straightforward conceptual pathway, is often hindered by regioselectivity challenges, leading to the formation of undesired isomers. This guide, therefore, focuses on a more reliable multi-step synthetic route proceeding via a pyridine N-oxide intermediate, which offers greater control over the position of nitration.

Challenges in Direct Nitration

Direct electrophilic nitration of 3-hydroxypyridine predominantly yields 3-hydroxy-2-nitropyridine. The hydroxyl group at the 3-position directs the incoming nitro group to the ortho (2 and 4) and para (6) positions. However, the 2-position is often favored. Achieving selective nitration at the 4-position through direct nitration is challenging and not well-documented, necessitating the alternative pathway detailed below.

Recommended Synthetic Pathway: A Three-Step Approach via N-Oxidation

A more strategic and controllable method for the synthesis of this compound involves a three-step process:

-

N-Oxidation of 3-Hydroxypyridine: The initial step involves the oxidation of the pyridine nitrogen to form 3-hydroxypyridine-N-oxide. This modification is crucial as it alters the electronic properties of the pyridine ring, favoring nitration at the 4-position.

-

Nitration of 3-Hydroxypyridine-N-oxide: The N-oxide intermediate is then nitrated. The N-oxide group deactivates the 2- and 6-positions, thereby directing the electrophilic substitution to the 4-position.

-

Deoxygenation of 3-Hydroxy-4-nitropyridine-N-oxide: The final step is the removal of the oxygen from the N-oxide to yield the target molecule, this compound.

This multi-step approach, while longer, provides a more reliable and higher-yielding route to the desired isomer.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxypyridine-N-oxide

General Protocol: The N-oxidation of 3-hydroxypyridine can be achieved using a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

Materials:

-

3-Hydroxypyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Chloroform

-

Anhydrous Sodium Carbonate

Procedure:

-

Dissolve 3-hydroxypyridine in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide solution to the mixture while maintaining the temperature at 70-80°C.

-

After the initial addition, continue heating the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water.

-

Make the residue strongly alkaline with anhydrous sodium carbonate.

-

Extract the product with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-hydroxypyridine-N-oxide.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-methylpyridine (analogous) | [1] |

| Reagents | Glacial Acetic Acid, 30% Hydrogen Peroxide | [1] |

| Reaction Temperature | 70 ± 5°C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 70-73% (for 3-methylpyridine-1-oxide) | [1] |

Note: The yield is for the analogous 3-methylpyridine-1-oxide and may vary for 3-hydroxypyridine-N-oxide.

Step 2: Synthesis of 3-Hydroxy-4-nitropyridine-N-oxide

General Protocol: The nitration of the N-oxide is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

3-Hydroxypyridine-N-oxide

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Saturated Sodium Carbonate Solution

-

Acetone

Procedure:

-

Carefully add 3-hydroxypyridine-N-oxide to cold (0-5°C) concentrated sulfuric acid in a flask immersed in an ice-salt bath.

-

To the resulting mixture, add fuming nitric acid in portions, keeping the temperature low.

-

Slowly raise the temperature to 95-100°C. A spontaneous and vigorous reaction may occur, which should be controlled with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the product to precipitate along with sodium sulfate.

-

Collect the solid by suction filtration and wash it thoroughly with water.

-

Extract the product from the solid mixture with boiling chloroform or acetone.

-

Evaporate the solvent to obtain the crude 3-hydroxy-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Pyridine-N-oxide (analogous) | [2] |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [2] |

| Reaction Temperature | 125-130°C (internal) | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 42% (for 4-nitropyridine-N-oxide) | [2] |

Note: The yield is for the analogous 4-nitropyridine-N-oxide and may vary for 3-hydroxy-4-nitropyridine-N-oxide.

Step 3: Synthesis of this compound (Deoxygenation)

General Protocol: The deoxygenation of the N-oxide can be accomplished using phosphorus trichloride (PCl₃) in a suitable solvent.

Materials:

-

3-Hydroxy-4-nitropyridine-N-oxide

-

Phosphorus Trichloride (PCl₃)

-

1,2-Dichloroethane or Acetonitrile

-

Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the 3-hydroxy-4-nitropyridine-N-oxide in a suitable solvent such as 1,2-dichloroethane or acetonitrile.

-

Add phosphorus trichloride to the solution. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and add water.

-

Neutralize the mixture with a sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., 1,2-dichloroethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-nitropyridine N-oxide (analogous) | [3] |

| Reagent | Phosphorus Trichloride (PCl₃) | [3] |

| Solvent | 1,2-dichloroethane and Acetonitrile | [3] |

| Reaction Temperature | 50°C | [3] |

| Overall Two-Step Yield | 83% (for 4-nitropyridine from pyridine N-oxide) | [3] |

Note: The yield is for the two-step synthesis of 4-nitropyridine from pyridine N-oxide and may differ for the deoxygenation of 3-hydroxy-4-nitropyridine-N-oxide.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the recommended multi-step synthesis of this compound.

Caption: Overview of the three-step synthesis of this compound.

Detailed Experimental Workflow

The following diagram outlines the key stages within each step of the synthesis, from reaction setup to product isolation.

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway involving the formation and subsequent nitration and deoxygenation of a 3-hydroxypyridine-N-oxide intermediate. This approach circumvents the regioselectivity issues associated with the direct nitration of 3-hydroxypyridine. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. It is recommended that small-scale trials are conducted to optimize the reaction conditions for each step, particularly given that some of the quantitative data is based on analogous, rather than identical, substrates.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitropyridine, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. The document details the primary synthetic pathway, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and organic synthesis.

Core Synthesis Pathway: Direct Nitration of 4-Hydroxypyridine

The most prevalent and straightforward method for the synthesis of 4-hydroxy-3-nitropyridine is the direct nitration of 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone.[1][2][3] This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring.

The general reaction is as follows:

Caption: Direct nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 4-hydroxy-3-nitropyridine based on established procedures.[1]

Materials:

-

4-Hydroxypyridine

-

Nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid)

-

Acetone

-

Water

-

Standard laboratory glassware and equipment (three-neck flask, reflux condenser, internal thermometer, addition funnel, etc.)[4]

Procedure:

-

Preparation of the Nitrating Mixture: In a suitable flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.[4] The ratio and specific quantities will depend on the scale of the reaction.

-

Reaction Setup: Equip a three-neck flask with a magnetic stirrer, an internal thermometer, a reflux condenser, and an addition funnel.

-

Addition of 4-Hydroxypyridine: Charge the flask with 4-hydroxypyridine.

-

Nitration: Slowly add the prepared nitrating mixture to the flask containing 4-hydroxypyridine via the addition funnel, while carefully monitoring and controlling the internal temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After completion, the reaction mixture is carefully poured onto crushed ice.[4]

-

The resulting precipitate is collected by filtration.

-

-

Purification:

Quantitative Data

The following table summarizes the quantitative data associated with a reported synthesis of 4-hydroxy-3-nitropyridine.[1]

| Parameter | Value |

| Starting Material | 4-Hydroxypyridine |

| Final Product | 4-Hydroxy-3-nitropyridine |

| Yield | 76% |

| Purity (KF) | 0.25% |

| ¹H NMR (400 MHz, DMSO) | δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H) |

Alternative Synthetic Route: From Pyridine-N-Oxide

An alternative pathway to 4-hydroxy-3-nitropyridine involves the nitration of pyridine-N-oxide. This reaction yields 4-nitropyridine-N-oxide, which can then be converted to 4-hydroxy-3-nitropyridine-N-oxide.[5] Subsequent removal of the N-oxide group would provide the desired product. A detailed procedure for the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide has been described.[4]

References

- 1. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 2. 4-Hydroxy-3-nitropyridine (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to 4-Nitropyridin-3-ol: Properties, Synthesis, and Applications

This technical guide offers a comprehensive overview of 4-Nitropyridin-3-ol, a heterocyclic compound with significant potential for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, synthesis, reactivity, and applications of this versatile molecule, providing expert insights grounded in scientific principles.

The Strategic Importance of the Nitropyridine Scaffold

The pyridine ring is a cornerstone of many pharmaceutical and agrochemical compounds. The introduction of a nitro group, a powerful electron-withdrawing moiety, significantly alters the electronic properties of the pyridine nucleus. This modification in this compound, coupled with the presence of a hydroxyl group, creates a unique chemical entity with distinct reactivity and potential as a versatile building block in organic synthesis.[1][2] The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group governs the molecule's reactivity, making it a valuable intermediate for the synthesis of a wide array of substituted pyridines.

Physicochemical Characteristics

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [3] |

| Molecular Weight | 140.10 g/mol | [3] |

| CAS Number | 13505-06-1 | [3] |

| Appearance | Pale yellow crystalline or powdery solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through the nitration of 3-hydroxypyridine. This established protocol provides a reliable method for its preparation.

Step-by-Step Synthesis Protocol

Materials:

-

3-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-hydroxypyridine in concentrated sulfuric acid.

-

Nitration: Slowly add fuming nitric acid to the solution, maintaining the temperature between 0-10 °C.

-

Reaction: Stir the mixture at 0-10 °C for several hours, then allow it to warm to room temperature and continue stirring.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Isolation: Collect the precipitate by filtration and wash with cold distilled water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Molecular Structure of 4-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Nitropyridin-3-ol (also known as 3-Hydroxy-4-nitropyridine or 4-Nitro-3-pyridinol). This document summarizes key quantitative data, details experimental protocols, and visualizes related chemical processes to support research and development activities.

Core Molecular Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄N₂O₃. It possesses a molecular weight of 140.10 g/mol . This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized as an intermediate in the synthesis of more complex biologically active molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [2] |

| Molecular Weight | 140.10 g/mol | [2][3] |

| CAS Number | 5435-54-1 | [2][3][4] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 285 °C (decomposes) | [4] |

| pKa | 0.13 ± 0.14 (Predicted) | [4] |

| LogP | 0.6954 | [3] |

Synthesis of this compound

A common synthetic route to this compound is through the nitration of 4-hydroxypyridine.[2][4]

Experimental Protocol: Nitration of 4-Hydroxypyridine

Materials:

-

4-Hydroxypyridine

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice water

-

Acetone

-

Water

Procedure:

-

Under a nitrogen atmosphere, add 4-hydroxypyridine (300 g, 3.15 mol) in batches to a 20 L flask containing concentrated sulfuric acid (1500 mL).

-

Prepare a nitration mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Carefully transfer the nitration mixture to the 20 L reactor containing the 4-hydroxypyridine solution.

-

Heat the reaction mixture to 60-70 °C for 3 hours.

-

Allow the mixture to cool to room temperature over 16 hours.

-

Pour the reaction mixture into 10 L of ice water.

-

The crude product is collected and stirred in acetone (6600 mL) for 1.5 hours.

-

Filter the mixture and dry the solid to obtain the crude product.

-

Slurry the crude 4-hydroxy-3-nitropyridine (623.6 g) in water (1250 mL) for 60 minutes to remove residual inorganic materials.

-

Filter the slurry and dry the solid for 72 hours to yield 4-hydroxy-3-nitropyridine (334.4 g, 76% yield).[4]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. The following chemical shifts (δ) and coupling constants (J) were observed:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.88 | s | - | H-2 |

| 7.85 | d | 6 | H-6 |

| 6.58 | d | 6 | H-5 |

Reference: [4]

Potential Biological Significance

While specific signaling pathways involving this compound are not yet fully elucidated, the broader class of nitropyridines has been shown to exhibit diverse biological activities. Nitric oxide (NO), a related signaling molecule, is a key messenger in various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses. NO signaling often involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase G (PKG). This pathway can lead to effects such as smooth muscle relaxation.

Furthermore, nitrated nucleotides, such as 8-nitro-cGMP, are emerging as important players in redox signaling pathways in both animals and plants.[5] These molecules can modulate cellular processes through electrophilic interactions. Given the structural similarities, it is plausible that this compound or its metabolites could interact with components of these or other signaling cascades. The nitro group, in particular, is a key feature of many biologically active compounds.[6]

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug development. This guide provides foundational data on its molecular structure and a reliable synthesis protocol. While its specific biological roles are yet to be fully understood, the broader context of nitropyridine and nitric oxide signaling suggests promising avenues for future research. Further studies are warranted to elucidate its complete spectroscopic profile, crystal structure, and potential interactions with biological signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxy-3-nitropyridine (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 5. Frontiers | Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants [frontiersin.org]

- 6. The Chemical Biology of Nitric Oxide. Implications in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Nitropyridin-3-ol (CAS 13505-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyridin-3-ol, identified by the CAS number 13505-06-1, is a nitro-substituted aromatic heterocyclic compound. Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its background, properties, synthesis, and potential applications, with a focus on its relevance to the pharmaceutical and agrochemical industries. While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of nitropyridines is recognized for a wide range of biological effects, positioning this compound as a valuable scaffold for further investigation and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Hydroxy-4-nitropyridine, 4-Nitro-3-pyridinol | N/A |

| CAS Number | 13505-06-1 | N/A |

| Molecular Formula | C₅H₄N₂O₃ | N/A |

| Molecular Weight | 140.10 g/mol | N/A |

| Appearance | Pale yellow to yellow crystalline powder | N/A |

| Melting Point | 285 °C (decomposes) | [1] |

| Boiling Point | 351.8 ± 22.0 °C at 760 mmHg | N/A |

| Density | 1.5 ± 0.1 g/cm³ | N/A |

| Flash Point | 166.6 ± 22.3 °C | N/A |

| SMILES | O=N(=O)c1cnccc1O | N/A |

| InChI Key | BVXHEFWTMMZHDG-UHFFFAOYSA-N | N/A |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of 3-hydroxypyridine. Various nitrating agents and reaction conditions have been reported in patent literature for similar compounds. A general experimental protocol is outlined below.

General Experimental Protocol: Nitration of 3-Hydroxypyridine

This protocol is a generalized procedure based on methods described for the synthesis of related nitropyridine derivatives.[2] Researchers should optimize conditions for their specific laboratory setup and scale.

Materials:

-

3-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

-

Deionized Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 3-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Slowly add the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid, or solid potassium nitrate) to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate solution) until the pH is neutral or slightly basic. This should be done in an ice bath to control the exothermic reaction.

-

Isolation of Product: The product may precipitate out of the solution upon neutralization. If so, it can be collected by filtration, washed with cold water, and dried.

-

Extraction (if necessary): If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitropyridines has been extensively investigated as precursors for various biologically active molecules.[2] The nitro group can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Nitropyridine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including:

-

Anticancer: As intermediates in the synthesis of kinase inhibitors.

-

Antiviral: As precursors for HIV-1 integrase inhibitors.[2]

-

Antibacterial and Antifungal: The nitropyridine moiety is found in various antimicrobial agents.[2]

-

Central Nervous System (CNS) Activity: Used in the development of CNS-depressants.[2]

Given its structure, this compound is a valuable starting material for generating libraries of compounds for drug discovery screening. The hydroxyl group offers a site for etherification or esterification, while the nitro group can be reduced to an amine, which can then be further functionalized.

General Role in Bioactive Compound Synthesis

Caption: Role of this compound as a precursor in bioactive molecule synthesis.

Safety Information

This compound should be handled with care in a laboratory setting. The following is a summary of general safety precautions. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. While direct biological data for this specific compound is scarce, its structural features and the known activities of the broader nitropyridine class make it a compelling starting point for the synthesis of novel bioactive compounds. Further research into the specific biological effects and potential therapeutic applications of this compound and its derivatives is warranted. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations.

References

A Historical Perspective on the Discovery of 3-Hydroxynitropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of scientific discovery is often a winding path of incremental advancements, and the history of 3-hydroxynitropyridines is no exception. These deceptively simple heterocyclic compounds have emerged from relative obscurity in early organic chemistry to become crucial building blocks in modern medicinal chemistry, most notably as key intermediates in the synthesis of targeted cancer therapies such as crizotinib. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of 3-hydroxynitropyridines, offering a deep dive into the foundational experimental work that paved the way for their contemporary applications. We will explore the pioneering synthetic methodologies, present key quantitative data from seminal publications, and visualize the logical progression of these early chemical transformations.

The Dawn of Pyridine Chemistry: Early Synthetic Endeavors

The story of 3-hydroxynitropyridines begins with the broader exploration of pyridine chemistry. While pyridine itself was first isolated from coal tar in the mid-19th century, the controlled synthesis of its derivatives posed a significant challenge to early organic chemists. The electronic nature of the pyridine ring, being electron-deficient, makes it inherently resistant to electrophilic substitution reactions, the cornerstone of aromatic chemistry at the time.

A pivotal moment in pyridine synthesis arrived with the work of Arthur Rudolf Hantzsch in 1881, who developed a versatile method for constructing the pyridine ring from readily available starting materials. Although not directly related to 3-hydroxynitropyridines, the Hantzsch synthesis and other early methods laid the essential groundwork for the systematic investigation of pyridine derivatives.

The First Forays into 3-Hydroxynitropyridines: The Nitration of 3-Hydroxypyridine

The most direct and historically significant route to 3-hydroxynitropyridines is the electrophilic nitration of 3-hydroxypyridine. The hydroxyl group at the 3-position acts as an activating group, directing incoming electrophiles to the ortho and para positions (2, 4, and 6 positions). However, the strong electron-withdrawing effect of the pyridine nitrogen complicates this reaction, often requiring harsh conditions.

One of the earliest and most frequently cited methods for the synthesis of 3-hydroxy-2-nitropyridine was detailed by Wulff and his contemporaries in 1967.[1] Their approach involved the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid, commonly known as mixed acid.[1] This aggressive nitrating agent was necessary to overcome the inherent unreactivity of the pyridine ring.

Table 1: Early Reported Syntheses of 3-Hydroxy-2-nitropyridine

| Publication (Year) | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Wulff et al. (1967) | 3-Hydroxypyridine | Conc. H₂SO₄, Conc. HNO₃ | < 30 °C | Not explicitly stated in secondary sources | 69-71 |

| Chinese Patent (2014) | 3-Hydroxypyridine | Nitrate, Conc. H₂SO₄ | Heating | Not explicitly stated in secondary sources | - |

| ChemicalBook | 3-Hydroxypyridine | KNO₃, Acetic Anhydride | 45 °C | 81 | - |

Note: Detailed quantitative data from the original 1967 publication by Wulff et al. were not available in the immediate search results. The data presented is a compilation from secondary sources and later patents that reference this foundational work.

Experimental Protocols: A Glimpse into Historical Methodologies

The experimental protocols of the mid-20th century, while effective, often involved procedures and safety considerations that differ from modern practices. Below is a generalized protocol for the synthesis of 3-hydroxy-2-nitropyridine based on the available historical descriptions.

Synthesis of 3-Hydroxy-2-nitropyridine via Mixed Acid Nitration (Conceptual Reconstruction)

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooling bath, concentrated sulfuric acid is carefully cooled. Concentrated nitric acid is then added portion-wise, maintaining a low temperature to prevent premature decomposition of the nitric acid.

-

Dissolution of the Starting Material: 3-Hydroxypyridine is dissolved in a separate portion of concentrated sulfuric acid. This step is crucial as it protonates the pyridine nitrogen, further deactivating the ring but also rendering it soluble in the highly polar medium.

-

Nitration Reaction: The solution of 3-hydroxypyridine in sulfuric acid is slowly added to the pre-cooled nitrating mixture. The reaction temperature is strictly controlled, typically below 30°C, to minimize side reactions and ensure the selective introduction of a single nitro group.[1]

-

Workup and Isolation: Upon completion of the reaction, the mixture is poured onto crushed ice to quench the reaction and precipitate the product. The acidic solution is then carefully neutralized, often with a saturated solution of a weak base like sodium carbonate or sodium hydroxide.[2] The crude 3-hydroxy-2-nitropyridine is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetone.

The Evolution of Synthesis: Towards Milder and More Efficient Methods

The harsh conditions and environmental concerns associated with the use of mixed acid spurred the development of alternative, more benign nitrating agents. Later innovations, as described in various patents and chemical literature, introduced systems like metal nitrates (e.g., potassium nitrate) in the presence of acetic anhydride.[2][3] This method avoids the use of highly corrosive concentrated sulfuric and nitric acids, leading to a more environmentally friendly and potentially higher-yielding process.[1][4]

Synthesis of 3-Hydroxy-2-nitropyridine using Potassium Nitrate and Acetic Anhydride

-

Reaction Setup: 3-Hydroxypyridine, potassium nitrate, and a solvent such as ethyl acetate are combined in a reaction flask.[2]

-

Addition of Acetic Anhydride: Acetic anhydride is added to the mixture. The reaction of potassium nitrate with acetic anhydride in situ generates a milder nitrating species.

-

Reaction Conditions: The mixture is heated, for example, to 45°C, and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.[2]

-

Workup and Purification: The reaction mixture is cooled, and any inorganic salts are removed by filtration. The filtrate is then washed with a basic solution (e.g., saturated sodium hydroxide) to neutralize any remaining acids and then with water. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified. This method has been reported to achieve yields of up to 81%.[2]

Visualizing the Synthetic Logic: From Precursor to Product

The synthesis of 3-hydroxynitropyridines can be logically mapped as a series of transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

Figure 1: Synthetic pathways to 3-hydroxy-2-nitropyridine.

The Historical Context and Future Outlook

The initial impetus for the synthesis of 3-hydroxynitropyridines in the mid-20th century was likely driven by a fundamental interest in exploring the reactivity of the pyridine ring and the influence of substituents. These early investigations were crucial for building the foundational knowledge of heterocyclic chemistry.

Today, 3-hydroxynitropyridines are recognized as valuable intermediates in the pharmaceutical industry. Their utility in the synthesis of complex molecules like crizotinib, an anaplastic lymphoma kinase (ALK) and c-Met inhibitor, underscores the enduring legacy of this early synthetic work. The historical journey from challenging academic curiosities to vital components in life-saving medicines highlights the profound and often unforeseen impact of fundamental chemical research. As drug discovery continues to evolve, the demand for versatile and efficiently synthesized heterocyclic building blocks like 3-hydroxynitropyridines is only set to increase, ensuring their continued relevance in the years to come.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical characteristics, appearance, and relevant experimental data for the chemical compound 4-Nitropyridin-3-ol (CAS No: 13505-06-1). It is intended to serve as a technical resource for professionals engaged in chemical research and drug development. The information compiled herein is sourced from various chemical suppliers and databases.

Core Chemical Identity

This compound, also known by its synonyms 3-Hydroxy-4-nitropyridine and 4-Nitro-3-pyridinol, is a nitro-substituted pyridinol compound.[1] It is important to note the potential for keto-enol tautomerism in this molecule, where it can exist in equilibrium with its tautomer, 3-Nitro-1H-pyridin-4-one. This structural duality can influence its reactivity and spectroscopic properties.

Physical and Chemical Properties

The known physical and chemical data for this compound are summarized below. Data is aggregated from multiple sources to provide a comparative overview.

| Property | Value | Source(s) |

| CAS Number | 13505-06-1 | [1][2] |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are yellow to orange or yellow to beige crystalline solids. | [3][4] |

| Melting Point | ~280-285 °C (with decomposition) for its tautomer, 4-Hydroxy-3-nitropyridine. | [5][6] |

| Boiling Point | 382.1±22.0 °C (Predicted) for its tautomer, 4-Hydroxy-3-nitropyridine. | [7] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Purity | Typically available at ≥97% | [2] |

Experimental Protocols & Characterization

General Synthesis Approach

The synthesis of nitro-substituted pyridines often involves the nitration of a pyridine precursor. A plausible synthetic route to this compound would be the direct nitration of 3-Hydroxypyridine.

Illustrative Protocol:

-

Dissolution: Dissolve the starting material, 3-Hydroxypyridine, in a strong acid, typically concentrated sulfuric acid, under cooling in an ice bath to control the temperature.

-

Nitration: Add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining a low temperature (e.g., 0-10°C).

-

Reaction: Allow the reaction to proceed at a controlled temperature for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The pH is then adjusted to neutral (pH 7) using a base, such as ammonia or sodium hydroxide, which typically causes the product to precipitate.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., acetone or an alcohol-water mixture) to yield the pure this compound.[8][9]

Spectroscopic Characterization

Standard spectroscopic methods are employed to confirm the structure and purity of the final compound.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of hydrogen atoms. For the tautomer 4-hydroxy-3-nitropyridine, a ¹H NMR spectrum in DMSO-d₆ showed signals at δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), and 8.88 (s, 1H).[6]

-

¹³C NMR: Identifies the chemical environment of carbon atoms, confirming the carbon skeleton of the molecule.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretching (for the alcohol group, ~3200-3600 cm⁻¹)

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

C=C and C=N stretching in the pyridine ring (~1400-1600 cm⁻¹)

-

Asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively).

-

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.

-

-

Mass Spectrometry (MS):

-

UV-Visible (UV-Vis) Spectroscopy:

-

Provides information about the electronic transitions within the molecule. Aromatic and nitro-containing compounds typically exhibit strong absorption in the UV region. The analysis involves dissolving a sample in a suitable solvent (e.g., ethanol, methanol) and measuring its absorbance across a range of wavelengths.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Pyridinamine, 3-nitro- [chembk.com]

- 4. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price [bailongpharm.net]

- 5. 4-Hydroxy-3-nitropyridine, 95% | Fisher Scientific [fishersci.ca]

- 6. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. lehigh.edu [lehigh.edu]

4-Nitropyridin-3-ol: A Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridin-3-ol, a functionalized pyridine derivative with significant potential as a precursor in organic synthesis. While not as extensively documented as some of its isomers, the strategic placement of the nitro and hydroxyl groups on the pyridine ring imparts unique reactivity that can be exploited for the synthesis of complex heterocyclic systems. This document outlines the plausible synthetic routes to this compound, delves into its predicted chemical reactivity based on established principles and data from analogous structures, and explores its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the synthetic utility of substituted pyridines.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical for its biological activity and pharmacokinetic profile.[1] Nitro-substituted pyridines, in particular, are valuable intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the ring for certain transformations and also serves as a versatile handle for further functionalization.[2][3]

This compound, with its vicinal hydroxyl and nitro functionalities, presents an intriguing combination of electronic effects. The hydroxyl group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This electronic interplay is expected to influence the regioselectivity of its reactions, making it a potentially valuable, though underutilized, building block for the synthesis of novel heterocyclic compounds.

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not abundantly available in the literature, a highly plausible synthetic route can be extrapolated from the known chemistry of pyridine nitration. The direct nitration of 3-hydroxypyridine is the most logical approach.

Proposed Synthetic Protocol: Nitration of 3-Hydroxypyridine

The synthesis of the isomeric 3-hydroxy-2-nitropyridine has been reported via the nitration of 3-hydroxypyridine using potassium nitrate in concentrated sulfuric acid.[4] A similar strategy is expected to yield a mixture of nitrated isomers, including the desired this compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound via nitration of 3-hydroxypyridine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath. The protonation of the pyridine nitrogen deactivates the ring towards electrophilic substitution, but the strong activating effect of the hydroxyl group should still allow for nitration.

-

Nitration: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the cooled solution, maintaining a low temperature. The in situ generation of the nitronium ion (NO₂⁺) will occur.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 40-60°C) for several hours to ensure complete reaction.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base, such as solid sodium bicarbonate or concentrated ammonia water, to a pH of approximately 5-7.[4][5]

-

Isolation: The product, being a solid, is expected to precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product will likely be a mixture of isomers. Purification can be achieved by recrystallization or column chromatography to isolate the this compound.

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a protonating agent for the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.

-

Potassium Nitrate as Nitrating Agent: Using KNO₃ is often safer and easier to handle than fuming nitric acid, as it allows for a more controlled generation of the nitronium ion.[4]

-

Controlled Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent runaway reactions and minimize the formation of byproducts.

-

Neutralization: Careful neutralization is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 13505-06-1 | [6] |

| Molecular Formula | C₅H₄N₂O₃ | [6] |

| Molecular Weight | 140.1 g/mol | [6] |

| Appearance | Expected to be a solid | - |

| Purity | ≥97% (commercially available) | [6] |

Predicted Spectroscopic Data:

A detailed experimental characterization would be necessary for definitive structural elucidation. However, based on the structure, the following spectroscopic features can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons bearing the nitro and hydroxyl groups will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of the hydroxyl and nitro groups on the pyridine ring.

Caption: Key reactivity sites of this compound.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position can act as a nucleophile, allowing for conventional functionalization reactions such as:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding 3-alkoxy-4-nitropyridine.

-

O-Acylation: Treatment with acyl chlorides or anhydrides will produce the 3-acyloxy-4-nitropyridine ester.

These reactions provide a straightforward way to introduce a variety of substituents at the 3-position, further diversifying the synthetic utility of this precursor.

Nucleophilic Aromatic Substitution (SNA r)

The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. In this compound, the nitro group at the 4-position makes this position highly susceptible to nucleophilic attack. The nitro group itself can act as a good leaving group in SNA r reactions.[7]

Potential SNA r Reactions:

-

Substitution with Amines: Reaction with primary or secondary amines could lead to the formation of 4-amino-pyridin-3-ol derivatives.

-

Substitution with Alkoxides: Treatment with alkoxides could yield 4-alkoxy-pyridin-3-ol derivatives.

-

Substitution with Thiolates: Reaction with thiolates would produce 4-(thioether)-pyridin-3-ol derivatives.

The ease of these substitutions would depend on the reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni).

-

Metal/Acid Reduction: Using metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl).

The resulting 4-aminopyridin-3-ol is a valuable bifunctional intermediate. The amino group can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions, or through acylation to form amides.

Potential Applications in Heterocyclic Synthesis

The diverse reactivity of this compound makes it a promising precursor for the synthesis of various heterocyclic systems. For instance, the 4-aminopyridin-3-ol derivative could be used in condensation reactions to form fused heterocyclic rings, such as imidazo[4,5-c]pyridines or oxazolo[4,5-c]pyridines, which are scaffolds of interest in medicinal chemistry.

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related nitropyridine derivatives are known to be irritants and potentially toxic.

General Safety Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, while not a widely utilized precursor, holds significant untapped potential in organic synthesis. Its synthesis is plausibly achievable through the nitration of 3-hydroxypyridine. The strategic positioning of the hydroxyl and nitro groups provides multiple avenues for functionalization, including reactions at the hydroxyl group, nucleophilic substitution of the nitro group, and reduction of the nitro group to an amine. These transformations open the door to a wide range of substituted pyridine derivatives and fused heterocyclic systems that are of interest to the pharmaceutical and materials science industries. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 5. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

Theoretical Modeling of Substituted Nitropyridine Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant interest in various scientific and industrial fields. The presence of the electron-withdrawing nitro group and the pyridine ring's inherent electronic properties, combined with the diverse functionalities that can be introduced through substitution, give rise to a wide array of chemical and physical characteristics. These properties make them valuable scaffolds in drug discovery, with applications as anticancer, antimicrobial, and kinase inhibitors, as well as in materials science, particularly in the realm of nonlinear optics.[1]

The ability to predict and understand the properties of substituted nitropyridines at a molecular level is crucial for the rational design of new molecules with desired functionalities. Theoretical modeling, encompassing a range of computational techniques, has emerged as an indispensable tool in this endeavor. This technical guide provides an in-depth overview of the theoretical modeling of substituted nitropyridine properties, with a focus on computational methods, structure-property relationships, and their applications in drug development. It also includes detailed experimental protocols for the synthesis and characterization of these compounds, presented alongside the theoretical frameworks to offer a holistic perspective for researchers.

Theoretical Modeling Approaches

The prediction of molecular properties through computational methods is a cornerstone of modern chemical research. For substituted nitropyridines, several theoretical approaches are employed to elucidate their electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a powerful tool for calculating a wide range of molecular properties of substituted nitropyridines with a good balance between accuracy and computational cost.

Key properties calculated using DFT include:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties:

-

HOMO-LUMO Energies and Gap: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's electronic behavior. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.[3][4]

-

Dipole Moment: Provides information about the molecule's polarity.

-

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These are used to identify electron-rich and electron-deficient regions of the molecule, which is important for predicting sites of electrophilic and nucleophilic attack.

-

-

Spectroscopic Properties:

-

UV/Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which can be correlated with experimental UV/Vis absorption spectra.

-

Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra.

-

-

Thermodynamic Properties: Heats of formation and bond dissociation energies can be calculated to assess the stability of different isomers and conformers.[5]

A typical workflow for DFT calculations is illustrated below.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Pivotal Role of 4-Nitropyridin-3-ol in Pharmaceutical Research: A Precursor to Innovation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Nitropyridin-3-ol, also known as 4-hydroxy-3-nitropyridine, is a versatile heterocyclic compound that serves as a critical starting material and intermediate in the synthesis of a variety of biologically active molecules. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders and in advanced diagnostic imaging. This document provides a detailed overview of the applications of this compound in pharmaceutical research, focusing on its role as a precursor to the approved drug Amifampridine and the widely used PET imaging agent PBR28. Detailed experimental protocols for the synthesis of these key compounds are also presented.

Application 1: Synthesis of Amifampridine (3,4-Diaminopyridine) for Lambert-Eaton Myasthenic Syndrome

Background:

Amifampridine (3,4-diaminopyridine) is a potassium channel blocker used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that impairs communication between nerves and muscles, leading to muscle weakness.[1][2] this compound is a key precursor in several synthetic routes to Amifampridine. The synthesis typically involves the reduction of the nitro group and the conversion of the hydroxyl group to an amine.

Mechanism of Action:

In LEMS, autoantibodies attack voltage-gated calcium channels on presynaptic nerve terminals, reducing the influx of calcium and consequently the release of the neurotransmitter acetylcholine.[2][3] Amifampridine blocks voltage-gated potassium channels in the presynaptic membrane.[3][4][5] This blockade prolongs the depolarization of the nerve terminal, which in turn increases the open time of the remaining functional calcium channels. The enhanced calcium influx facilitates the release of acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission and muscle strength.[3][4][5]

Signaling Pathway Diagram:

Caption: Mechanism of action of Amifampridine in LEMS.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine (Amifampridine)

This protocol describes a common method for the synthesis of 3,4-diaminopyridine starting from a 4-aminopyridine precursor, which can be derived from this compound.

Materials:

-

4-Aminopyridine

-

Nitrating agent (e.g., fuming nitric acid, potassium nitrate/sulfuric acid)

-

Solvent (e.g., concentrated sulfuric acid)

-

Reducing agent (e.g., Palladium on carbon (Pd/C), hydrogen gas, tin(II) chloride)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Organic solvents for extraction (e.g., ethyl acetate, methanol, THF)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Step 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine

-

Cool a flask containing concentrated sulfuric acid in an ice bath to 0°C.

-

Slowly add 4-aminopyridine to the cooled sulfuric acid while stirring.

-

Gradually add the nitrating agent (e.g., fuming nitric acid) dropwise to the mixture, ensuring the temperature remains below 30°C.

-

After the addition is complete, warm the reaction mixture to 70°C and maintain for 24 hours.

-

Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralize the solution by adding a base (e.g., potassium carbonate) until the pH reaches 10.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 4-amino-3-nitropyridine.

Step 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

-

Dissolve 4-amino-3-nitropyridine in a mixture of methanol and THF.

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at 10°C for 24 hours.

-

Monitor the reaction for the uptake of 3 equivalents of hydrogen.

-

Once the reaction is complete, filter off the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 3,4-diaminopyridine.[6]

Data Presentation:

| Compound | Indication | Recommended Initial Dose | Maximum Daily Dose |

| Amifampridine | Lambert-Eaton Myasthenic Syndrome | 15 mg daily (in 3 divided doses) | 80 mg |

Application 2: Synthesis of [¹¹C]PBR28 for PET Imaging of Neuroinflammation

Background:

[¹¹C]PBR28 is a second-generation radioligand used in Positron Emission Tomography (PET) to image the 18 kDa translocator protein (TSPO).[7] TSPO is located on the outer mitochondrial membrane and is overexpressed in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation in various neurological diseases, including Alzheimer's disease and multiple sclerosis.[7][8] 4-Chloro-3-nitropyridine, a direct derivative of this compound, is a key starting material for the synthesis of the PBR28 precursor.

Mechanism of Application:

[¹¹C]PBR28 is a high-affinity ligand for TSPO.[9] When administered intravenously, it crosses the blood-brain barrier and binds to TSPO. The positron-emitting carbon-11 isotope allows for the in vivo visualization and quantification of TSPO density using PET imaging.[7] Increased uptake of [¹¹C]PBR28 in specific brain regions indicates areas of active neuroinflammation.

Experimental Workflow Diagram:

Caption: Experimental workflow for [¹¹C]PBR28 PET imaging.

Experimental Protocol: Synthesis of PBR28 Precursor and PBR28

This protocol outlines the synthesis of the non-radiolabeled PBR28 and its precursor, starting from 4-chloro-3-nitropyridine.

Materials:

-

4-Chloro-3-nitropyridine

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

o-Anisaldehyde

-

Sodium borohydride (NaBH₄)

-

Acetyl chloride

-

Solvents (e.g., Methanol, Dichloromethane)

Procedure:

Step 1: Synthesis of 3-Nitro-4-phenoxypyridine

-

To a solution of 4-chloro-3-nitropyridine in a suitable solvent, add phenol and potassium carbonate.

-

Stir the mixture at room temperature to facilitate the displacement of the chloride with phenol.

-

After the reaction is complete, extract the product with an organic solvent and purify to obtain 3-nitro-4-phenoxypyridine.[10][11]

Step 2: Synthesis of 4-Phenoxy-3-pyridinamine

-

Dissolve 3-nitro-4-phenoxypyridine in methanol.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Reflux the mixture to reduce the nitro group to an amine.

-

After completion, concentrate the solution and adjust the pH to basic to precipitate the product.

-

Filter and dry the solid to yield 4-phenoxy-3-pyridinamine.[10][11]

Step 3: Synthesis of N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine

-

Condense 4-phenoxy-3-pyridinamine with o-anisaldehyde in methanol.

-

Reduce the resulting imine in situ with sodium borohydride to afford N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine.[10]

Step 4: Synthesis of PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide)

-

Dissolve N-(2-methoxybenzyl)-4-phenoxypyridin-3-amine in dichloromethane.

-

Add acetyl chloride to the solution to acetylate the secondary amine.

-

Purify the crude product to obtain PBR28.[10]

Data Presentation:

| Ligand | Target | Binding Affinity (Ki) | Application |

| PBR28 | Translocator Protein (TSPO) | ~4 nM (High-affinity binders) | PET imaging of neuroinflammation |

| ~200 nM (Low-affinity binders) |

Note: Binding affinity of PBR28 is subject to a genetic polymorphism (rs6971) in the TSPO gene, resulting in high-affinity, mixed-affinity, and low-affinity binders in the human population.[9][12]

This compound and its immediate derivatives are indispensable building blocks in modern pharmaceutical research. Their utility is demonstrated in the synthesis of both therapeutic agents like Amifampridine, which provides significant clinical benefit to patients with LEMS, and sophisticated diagnostic tools such as [¹¹C]PBR28, which enables the non-invasive study of neuroinflammatory processes. The protocols and data presented herein underscore the importance of this precursor in advancing both treatment and understanding of complex diseases.

References

- 1. Amifampridine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amifampridine phosphate? [synapse.patsnap.com]

- 4. What is the mechanism of Amifampridine? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Facebook [cancer.gov]

- 8. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Determination of [11C]PBR28 binding potential in vivo: a first human TSPO blocking study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Nitropyridin-3-ol as a Potential Intermediate for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 4-Nitropyridin-3-ol and its derivatives as intermediates in the synthesis of novel agrochemicals. While direct synthesis pathways from this compound to commercial agrochemicals are not extensively documented in publicly available literature, the nitropyridine scaffold is a crucial component in a variety of bioactive molecules, including fungicides, herbicides, and insecticides.[1][2] This document presents a representative synthetic protocol for a potential fungicidal agent based on a nitropyridine carboxamide structure, a class of agrochemicals known for their potent activity.[3]

The proposed synthesis utilizes a closely related intermediate, 4-chloro-2-amino-3-nitropyridine, which can be conceptually derived from the functionalization of a nitropyridinol core. The target molecule, a hypothetical N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide, serves as an exemplar for this class of compounds.

Hypothetical Agrochemical Profile: "Fungicidex"

"Fungicidex" is a conceptual broad-spectrum fungicide. Its chemical structure, featuring a pyridine carboxamide core, suggests a probable mechanism of action as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] SDHI fungicides disrupt the fungal mitochondrial respiratory chain, leading to the cessation of energy production and eventual cell death.[2][4]

Table 1: Representative Fungicidal Efficacy of "Fungicidex"

The following table presents hypothetical, yet realistic, efficacy data for "Fungicidex" against a range of common plant pathogenic fungi, based on the known activity of pyridine carboxamide fungicides.[3][5]

| Fungal Pathogen | Common Name | Host Plant(s) | Hypothetical EC₅₀ (µg/mL) |

| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Tomatoes | 0.75 |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | 0.50 |

| Septoria tritici | Septoria Leaf Blotch | Wheat | 1.20 |

| Alternaria solani | Early Blight | Potatoes, Tomatoes | 2.50 |

| Sclerotinia sclerotiorum | White Mold | Soybeans, Canola, Sunflowers | 1.80 |

Experimental Protocols

The following section provides a detailed, multi-step protocol for the laboratory-scale synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide ("Fungicidex"). The synthesis starts from the commercially available 4-chloro-2-aminopyridine.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the preparation of "Fungicidex".

Step 1: Synthesis of 4-Chloro-2-amino-3-nitropyridine

This protocol is adapted from established procedures for the nitration of aminopyridines.[1]

Materials:

-

4-Chloro-2-aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of 4-chloro-2-aminopyridine to 50 mL of concentrated sulfuric acid. Stir until all solids are dissolved, maintaining the temperature below 10°C.

-

Prepare the nitrating mixture by carefully adding 6 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-chloro-2-aminopyridine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-chloro-2-amino-3-nitropyridine.

Step 2: Synthesis of N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide ("Fungicidex")

This procedure describes the acylation of the amino group to form the final amide product.[1]

Materials:

-

4-Chloro-2-amino-3-nitropyridine (from Step 1)

-

Cyclopropanecarbonyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (anhydrous)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 8.7 g of 4-chloro-2-amino-3-nitropyridine in 100 mL of anhydrous dichloromethane.

-

Add 7.0 mL of anhydrous triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add 5.5 g of cyclopropanecarbonyl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the final product, N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide.

Mechanism of Action: SDHI Fungicides

Pyridine carboxamides, the class to which "Fungicidex" belongs, typically function by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2][3][4]

Signaling Pathway Diagram:

Caption: Inhibition of the mitochondrial respiratory chain by an SDHI fungicide.

The inhibition of SDH blocks the oxidation of succinate to fumarate, which has two major consequences for the fungal cell:

-

Interruption of the Electron Transport Chain: The flow of electrons to Complex III is halted, preventing the generation of the proton gradient necessary for ATP synthesis.[2]

-

Disruption of the TCA Cycle: The blockage of this key step in the central metabolic cycle disrupts the production of reducing equivalents (NADH, FADH₂) and metabolic precursors.[4]

This dual impact leads to a rapid depletion of cellular energy (ATP) and ultimately results in the death of the fungal pathogen.[6][7] The specificity of SDHI fungicides for fungal enzymes over those of the host plant contributes to their utility in agriculture.

References

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungicidal drugs induce a common oxidative-damage cellular death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Nitration of 4-Hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction